molecular formula C12H9ClN2O2 B13096711 2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid CAS No. 38107-00-5

2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid

Cat. No.: B13096711
CAS No.: 38107-00-5
M. Wt: 248.66 g/mol
InChI Key: OFCSIBYZZCCLDO-UHFFFAOYSA-N
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Description

2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-(4-Chlorophenyl)pyrimidin-2-yl)acetic acid can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

38107-00-5

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)pyrimidin-2-yl]acetic acid

InChI

InChI=1S/C12H9ClN2O2/c13-10-3-1-8(2-4-10)9-6-14-11(15-7-9)5-12(16)17/h1-4,6-7H,5H2,(H,16,17)

InChI Key

OFCSIBYZZCCLDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2)CC(=O)O)Cl

Origin of Product

United States

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